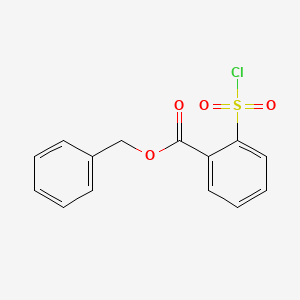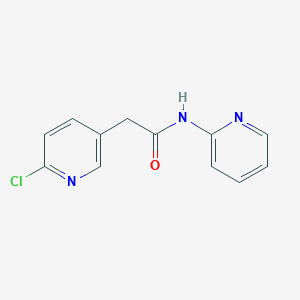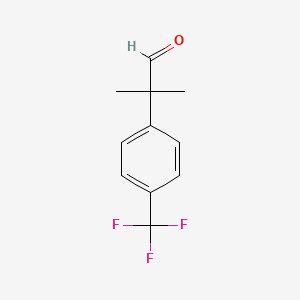
2-(Tert-butyl)benzoxazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl)benzoxazol-6-ol is a chemical compound with the molecular formula C11H13NO2. It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)benzoxazol-6-ol typically involves the reaction of 2-aminophenol with tert-butyl derivatives under specific conditions. One common method includes the use of 2-aminophenol and tert-butyl chloride in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)benzoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a base like K2CO3.
Reduction: NaBH4 in an alcohol solvent.
Substitution: Various halides or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(Tert-butyl)benzoxazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used as an optical brightener in various industrial applications, including plastics, textiles, and coatings
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)benzoxazol-6-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but studies suggest that it may involve proton transfer mechanisms and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its use as an optical brightener.
2-(2-Hydroxyphenyl)benzoxazole: Studied for its photophysical properties and applications in fluorescence.
Uniqueness
2-(Tert-butyl)benzoxazol-6-ol is unique due to its specific tert-butyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-tert-butyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C11H13NO2/c1-11(2,3)10-12-8-5-4-7(13)6-9(8)14-10/h4-6,13H,1-3H3 |
InChI Key |
CPRKESFPHIPVDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methyl-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester](/img/structure/B8596947.png)
![4-[(3-Fluoro-2-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B8596949.png)




